molecular formula C23H22N2O5S B3487590 methyl 4-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate

methyl 4-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate

Cat. No.: B3487590
M. Wt: 438.5 g/mol
InChI Key: VPDZTVHRLCXPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a benzoate ester group, a sulfonyl group, and an amino group. These groups could potentially give the compound various properties, such as reactivity with acids or bases, the ability to participate in hydrogen bonding, or the ability to act as a ligand and bind to certain metals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl and amino groups could potentially influence its overall shape and the angles between its atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions necessary when handling it. Without specific information, it’s hard to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

methyl 4-[[4-methyl-3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-15-4-10-20(11-5-15)25-31(28,29)21-14-18(7-6-16(21)2)22(26)24-19-12-8-17(9-13-19)23(27)30-3/h4-14,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDZTVHRLCXPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 4-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.